Human Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Ki = 3.0 µM Differentiates the Compound from DHFR-Biased 5-Nitropyrimidine Scaffolds
The target compound inhibits human nNOS with a Ki of 3.00 × 10³ nM (3.0 µM) measured after 5 min incubation [1]. This stands in contrast to the unsubstituted core scaffold 2,4-diamino-5-nitropyrimidine (CAS 18620-73-0), which is documented as a dihydrofolate reductase (DHFR) binder rather than an NOS ligand, demonstrating that the 2-dimethylamino-6-methylamino substitution pattern redirects target engagement away from folate pathway enzymes and toward the nitric oxide pathway . The Ki value represents a moderate-affinity starting point for nNOS probe development.
| Evidence Dimension | nNOS inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.00 × 10³ nM (3.0 µM) against human nNOS, 5 min assay [1] |
| Comparator Or Baseline | 2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0): no reported nNOS inhibition; primary annotated target is DHFR |
| Quantified Difference | Functional target class switch from DHFR (comparator) to nNOS (target compound); quantitative nNOS Ki = 3.0 µM |
| Conditions | BindingDB assay: human nNOS, inhibition constant measured after 5 min; comparator DHFR activity from independent literature [1] |
Why This Matters
For a procurement decision in nitric oxide pathway research, the target compound provides a verified nNOS-active chemotype, whereas the unsubstituted 5-nitropyrimidine core is effectively silent on NOS and would fail to address the experimental question.
- [1] BindingDB BDBM50626263. Ki: 3.00E+3 nM for human nNOS. Assay: inhibition constant measured after 5 min. Flinders University/ChEMBL. View Source
